molecular formula C₂₉H₃₁ClFNO₁₁ B1146683 Elvitegravir acyl glucuronide CAS No. 870649-25-5

Elvitegravir acyl glucuronide

Cat. No.: B1146683
CAS No.: 870649-25-5
M. Wt: 624.01
InChI Key:
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Biochemical Analysis

Biochemical Properties

Elvitegravir Acyl Glucuronide, as a metabolite of Elvitegravir, plays a role in biochemical reactions related to HIV-1 treatment. Elvitegravir inhibits the HIV-1 integrase, an enzyme necessary for viral replication . This inhibition prevents the integration of HIV-1 DNA into the host genome, thereby blocking the formation of the HIV-1 provirus and resulting propagation of the viral infection .

Cellular Effects

This compound, through its parent compound Elvitegravir, influences cell function by inhibiting the HIV-1 integrase. This inhibition impacts cell signaling pathways related to viral replication, affects gene expression related to HIV-1, and alters cellular metabolism by preventing the integration of HIV-1 DNA into the host genome .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the HIV-1 integrase by its parent compound, Elvitegravir. This inhibition prevents the integration of HIV-1 DNA into the host genome, thereby blocking the formation of the HIV-1 provirus and resulting propagation of the viral infection .

Metabolic Pathways

This compound is involved in the metabolic pathways of Elvitegravir. Elvitegravir undergoes primarily oxidative metabolism via CYP3A, and is secondarily glucuronidated via UGT1A1/3 enzymes to form this compound .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[6-[(3-chloro-2-fluorophenyl)methyl]-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31ClFNO11/c1-12(2)19(11-33)32-10-16(28(40)43-29-25(37)23(35)24(36)26(42-29)27(38)39)22(34)15-8-14(20(41-3)9-18(15)32)7-13-5-4-6-17(30)21(13)31/h4-6,8-10,12,19,23-26,29,33,35-37H,7,11H2,1-3H3,(H,38,39)/t19-,23+,24+,25-,26+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHAZPCTEVBKES-JEPPDLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31ClFNO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870649-25-5
Record name Elvitegravir acyl glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870649255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ELVITEGRAVIR ACYL GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7LG22FZCH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Elvitegravir acyl glucuronide
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Elvitegravir acyl glucuronide
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Elvitegravir acyl glucuronide
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Elvitegravir acyl glucuronide
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Elvitegravir acyl glucuronide
Reactant of Route 6
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Elvitegravir acyl glucuronide

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